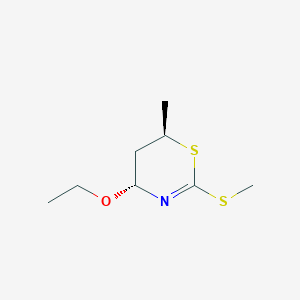
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazine Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of Substituents: Ethoxy, methyl, and methylthio groups can be introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethoxy, methyl, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Thiazine Derivatives: Compounds with similar thiazine ring structures but different substituents.
Ethoxy-Substituted Thiazines: Compounds with ethoxy groups attached to the thiazine ring.
Methylthio-Substituted Thiazines: Compounds with methylthio groups attached to the thiazine ring.
Uniqueness
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other thiazine derivatives.
Propriétés
Numéro CAS |
152560-97-9 |
|---|---|
Formule moléculaire |
C8H15NOS2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C8H15NOS2/c1-4-10-7-5-6(2)12-8(9-7)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Clé InChI |
CVKKANSZTHXCRJ-RNFRBKRXSA-N |
SMILES |
CCOC1CC(SC(=N1)SC)C |
SMILES isomérique |
CCO[C@@H]1C[C@H](SC(=N1)SC)C |
SMILES canonique |
CCOC1CC(SC(=N1)SC)C |
Synonymes |
4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















